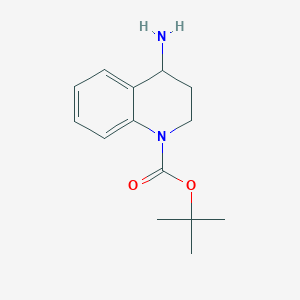

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Chemical Structure and Properties tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 944906-95-0) is a tetrahydroquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino substituent at the 4-position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic modifications. The amino group at the 4-position confers nucleophilicity, making it a versatile intermediate for further functionalization.

Synthesis and Characterization The compound is synthesized via Boc protection of the tetrahydroquinoline core, followed by introduction of the amino group. Purity is typically ≥95%, as confirmed by HPLC and spectroscopic methods (¹H/¹³C NMR, HRMS) . It is commercially available and stored under inert conditions at 2–8°C due to sensitivity to moisture and light .

Propriétés

IUPAC Name |

tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMGKXNAGCGTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592924 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-95-0 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis often begins with a quinoline derivative.

Amination: Introduction of the amino group at the 4-position of the quinoline ring.

tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Cyclization: Formation of the dihydroquinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Saturated quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate serves as a precursor for synthesizing novel quinoline-based drugs. Quinoline derivatives are known for their broad biological activities, including:

- Antibacterial Activity : Some derivatives exhibit effectiveness against various bacterial strains.

- Antifungal Properties : Research indicates potential antifungal applications.

- Antitumor Activity : Certain derivatives have shown promising results against cancer cell lines, suggesting potential for new cancer treatments .

Case Study: Antitumor Activity

A study conducted on derivatives of this compound revealed significant cytotoxic effects against multiple cancer cell lines. This research highlights the compound's potential in developing targeted cancer therapies .

Organic Synthesis Applications

The compound is recognized for its versatility in synthetic organic chemistry. It can be manipulated through various chemical reactions to introduce different substituents onto the quinoline ring. This capability allows chemists to create diverse quinoline derivatives tailored for specific research purposes.

Synthetic Pathways

Common synthetic methods include multi-step reactions that maintain high yields of the target compound. The versatility of these reactions emphasizes the importance of this compound in organic synthesis .

Material Science Applications

Research has also explored the potential applications of quinoline derivatives in material science:

- Optoelectronic Devices : Some derivatives exhibit interesting photophysical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline derivatives arises from variations in substituent type, position, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Reactivity Amino vs. Oxo Groups: The 4-amino group in the target compound enables nucleophilic reactions (e.g., acylations, alkylations), whereas 4-oxo derivatives (e.g., CAS 1211594-21-6) participate in condensations or reductions . Halogenation: Chloro/fluoro substituents (e.g., 6-chloro-3-fluoro in ) enhance electrophilicity and bioactivity, often seen in antimicrobial or anticancer agents.

Synthetic Accessibility The target compound is commercially available (≥95% purity) , while specialized derivatives like chiral sulfinylamino analogs require multi-step enantioselective syntheses (e.g., Ti(OEt)₄-mediated imine formation ).

Biological Relevance Opioid Receptor Modulation: Derivatives with bulky N-substituents (e.g., cyclohexylmethyl in ) show mixed-efficacy μ-opioid receptor (MOR) agonism, useful in pain management. Fluorinated Derivatives: Compounds like tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate exhibit improved metabolic stability and CNS penetration .

Physical Properties Solubility: Methoxy-substituted analogs (e.g., 6-methoxy in ) display higher organic solubility than amino derivatives. Stability: Boc protection enhances thermal stability, but 4-oxo derivatives may degrade under basic conditions .

Table 2: Spectroscopic Data Comparison

Activité Biologique

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline derivatives class. Quinoline derivatives are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- IUPAC Name: tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate

- Molecular Formula: C₁₄H₂₀N₂O₂

- Molecular Weight: 248.32 g/mol

- CAS Number: 944906-95-0

- Boiling Point: Approximately 340.8 °C (predicted)

- Density: 1.118 g/cm³ (predicted)

- pKa: 9.14 (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's quinoline structure allows it to intercalate with DNA, potentially affecting replication and transcription processes. Additionally, it may function as an enzyme inhibitor, modulating the activity of specific proteins involved in disease processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens. Preliminary studies have shown that compounds in this class can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, a study reported that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression and inflammation. This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Study on Antimicrobial Activity

A study published in Molecules highlighted the synthesis and evaluation of several quinoline derivatives, including this compound, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting that modifications to the quinoline structure could enhance antimicrobial efficacy .

Investigation into Anticancer Effects

In a separate investigation focusing on anticancer activity, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at higher concentrations while inducing apoptosis as evidenced by increased caspase activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Quinoline | Broad spectrum antimicrobial | Parent compound with extensive research |

| Chloroquine | Antimalarial agent | Established drug with known mechanisms |

| tert-butyl 4-amino-3,4-dihydroquinoline | Potential anticancer and antimicrobial | Unique due to tert-butyl group enhancing solubility |

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via Boc protection of dihydroquinolinone intermediates. A general procedure involves reacting 4-oxo-3,4-dihydroquinoline derivatives with Boc₂O (1.2–2.0 eq) and DMAP (0.1 eq) in anhydrous DCM under argon . For amino-substituted derivatives, asymmetric amination using iridium catalysts or sulfinamide-based chiral auxiliaries (e.g., (R)-tert-butylsulfinamide) enables enantioselective introduction of the amino group . Reaction parameters like temperature (e.g., 50°C for allyl acetate coupling ) and solvent (DMF vs. DCM) critically affect reaction efficiency. Yields typically range from 82% to 94% when optimized .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.52 ppm, singlet in ¹H; δ ~28.4 ppm in ¹³C) and dihydroquinoline protons (δ ~2.73 ppm for CH₂-NH) .

- HRMS (ESI) : Used to confirm molecular weight (e.g., [M+Na]⁺ calculated as 382.1989, observed 382.2003 ).

- Chiral Analysis : SFC or HPLC with chiral columns quantifies enantiomeric excess (e.g., 92% ee via SFC ).

- FTIR : Peaks at ~1738 cm⁻¹ (C=O of Boc) and ~3454 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers mitigate decomposition during purification of this compound?

Use flash column chromatography with silica gel and gradient elution (e.g., hexane:acetone from 1:1 to 1:10) to separate polar byproducts . For acid-sensitive intermediates, avoid prolonged exposure to trifluoroacetic acid during Boc deprotection; instead, use controlled reaction times (e.g., overnight at room temperature ). Stabilize the free amine by storing derivatives at 2–8°C under inert gas .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of 4-amino-dihydroquinoline derivatives?

- Chiral Sulfinamide Auxiliaries : (R)-tert-Butylsulfinamide reacts with ketones to form imine intermediates, enabling diastereoselective amination (e.g., 92% ee via Ti(OEt)₄-mediated coupling ).

- Iridium Catalysis : Asymmetric allylic amination with Ir catalysts achieves regio- and enantiocontrol (e.g., 94% yield, 92% ee ). Post-synthetic modifications, such as Pd-catalyzed decarboxylative alkylation, retain stereochemistry .

Q. How does structural modification of the dihydroquinoline core influence biological activity (e.g., µ-opioid receptor affinity)?

- Substituent Effects : Adding cyclohexylmethyl or benzyl groups at position 6 enhances lipophilicity and receptor binding .

- Amino Group Optimization : Replacing Boc with sulfonyl or acetyl groups modulates metabolic stability. For example, tert-butylsulfonyl derivatives show improved bioavailability in MOR/DOR ligand studies .

- SAR Studies : Systematic N-alkylation (e.g., prop-2-yn-1-yloxy) balances potency and solubility, as demonstrated in mixed-efficacy opioid agonists .

Q. What analytical challenges arise when resolving contradictory NMR or crystallographic data for this compound?

- Dynamic Exchange : Rotameric equilibria in Boc-protected amines can cause signal splitting. Use variable-temperature NMR to identify coalescence points .

- Crystallographic Ambiguities : If X-ray data conflict with NMR (e.g., due to disorder), validate via DFT calculations or compare with SHELX-refined models . For diastereomers, employ NOESY to confirm spatial arrangements .

Q. How can scalability be improved for multi-step syntheses involving this compound?

- Flow Chemistry : Continuous flow systems reduce reaction times for Boc protection/amination steps .

- Catalyst Recycling : Immobilize Ir or Pd catalysts on silica to reduce metal leaching in large-scale reactions .

- In Situ Monitoring : Use LC-MS to track intermediate formation (e.g., imine intermediates in sulfinamide reactions ), minimizing purification bottlenecks.

Q. What role does the tert-butyl carbamate group play in stabilizing intermediates during coupling reactions?

The Boc group:

- Prevents Oxidation : Protects the amine during harsh conditions (e.g., Pd-catalyzed allylic alkylation ).

- Facilitates Purification : Enhances solubility in organic solvents, enabling efficient separation from polar byproducts .

- Enables Controlled Deprotection : Acidolysis with TFA/DCM (1:10 v/v) selectively removes Boc without degrading the dihydroquinoline core .

Q. How can researchers address low yields in the final deprotection step of Boc-protected intermediates?

- Optimize Acid Concentration : Use 10% TFA in DCM instead of neat TFA to minimize side reactions .

- Scavenger Additives : Add triethylsilane (TES) to quench carbocation byproducts during Boc removal .

- Alternative Protecting Groups : For acid-sensitive derivatives, consider Fmoc or Alloc groups cleaved under milder conditions .

Q. What computational methods are recommended for predicting the conformational stability of 4-amino-dihydroquinoline derivatives?

- Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers of the dihydroquinoline ring .

- Docking Studies : Use AutoDock Vina to model interactions with opioid receptors, guided by crystallographic data from MOR/DOR ligands .

- QM/MM Calculations : Assess the energy profile of amination transition states to rationalize enantioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.